Fluoresceinamine Hydrochloride Isomer 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

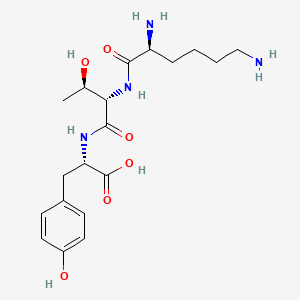

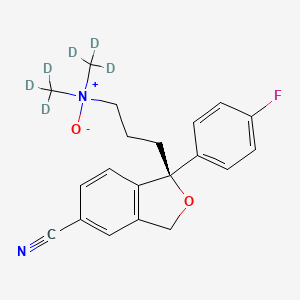

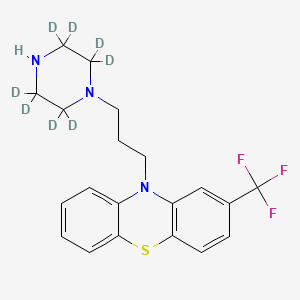

Fluoresceinamine, isomer I, also known as 5-Aminofluorescein, belongs to the class of derivatized fluoresceins . It is a fluorescent molecule used for staining procedures . It is also used as a molecular probe and is important as a fluorescent dye and for derivatives .

Synthesis Analysis

5-Aminofluorescein is used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It has been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .Molecular Structure Analysis

The empirical formula of Fluoresceinamine, isomer I is C20H13NO5 . The molecular weight is 347.32 .Chemical Reactions Analysis

Fluoresceinamine, isomer I has been used in a specific and sensitive spectrophotometric method for determining nitrite . It has also been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .Physical And Chemical Properties Analysis

Fluoresceinamine, isomer I is a powder with a melting point of 223 °C (dec.) (lit.) . It is soluble in methanol (5 mg/mL) . The maximum wavelength (λmax) is 496 nm .Applications De Recherche Scientifique

Application in Spectrophotometric Method for Determining Nitrite

Specific Scientific Field

Analytical Chemistry

Methods of Application or Experimental Procedures

The method involves the reaction of nitrite with fluoresceinamine under acidic conditions. The reaction product is then measured using a spectrophotometer at a wavelength of 496 nm .

Results or Outcomes

The method provides a sensitive and accurate means of determining nitrite concentrations in various samples. The results obtained are quantitative and can be used for the analysis of nitrite in environmental and biological samples .

Application in Fluorescent Labeling of Nanoparticles

Specific Scientific Field

Nanotechnology

Methods of Application or Experimental Procedures

The method involves the reaction of fluoresceinamine with the carboxyl groups present on the surface of nanoparticles. This results in the formation of a fluorescent derivative that can be visualized using fluorescence microscopy .

Results or Outcomes

The method allows for the visualization of nanoparticle internalization in various biological systems. This can provide valuable information about the behavior of nanoparticles in these systems and can be used in the development of nanoparticle-based therapeutics .

Application in Hematology Stains

Specific Scientific Field

Hematology

Methods of Application or Experimental Procedures

The compound is used as a stain in microscopy. The blood sample is prepared on a slide and the stain is applied. After a certain period of time, the excess stain is washed off and the slide is observed under a microscope .

Safety And Hazards

Fluoresceinamine, isomer I is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

Orientations Futures

Fluoresceinamine, isomer I has been used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It is a chemical used as a molecular probe and is important as a fluorescent dye and for derivatives . It has potential applications in the fluorescent antibody technique for rapid identification of pathogens .

Relevant Papers A paper titled “Paper Based Colorimetric Sensor of Heavy Metals Using Silver Nanoparticles Functionalized with Fluoresceinamine Isomer I” discusses the use of Fluoresceinamine, isomer I in the development of a colorimetric sensor for heavy metals .

Propriétés

IUPAC Name |

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIVCXZEPCAXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724554 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoresceinamine Hydrochloride Isomer 1 | |

CAS RN |

53360-53-5 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)